4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4h-1,2,4-triazole-3-thiol
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Overview
Description
4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4h-1,2,4-triazole-3-thiol is a heterocyclic compound that features a benzodioxin ring fused with a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4h-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with carbon disulfide and hydrazine hydrate, followed by cyclization with an appropriate aldehyde or ketone under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4h-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4h-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: It is explored for use in the development of new materials with unique electronic and optical properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of 4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4h-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid
- N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides
Uniqueness
4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4h-1,2,4-triazole-3-thiol is unique due to its combined benzodioxin and triazole structure, which imparts distinct chemical and biological properties. This dual-ring system allows for diverse chemical reactivity and potential for various applications that similar compounds may not offer.
Biological Activity
The compound 4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family known for its diverse biological activities. Triazoles have been extensively studied for their potential therapeutic applications, including anticancer, antifungal, and antibacterial properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, biological assays, and relevant case studies.
- Molecular Formula : C₁₈H₁₅N₃O₂S
- Molecular Weight : 341.40 g/mol
Triazole derivatives typically exert their biological effects through various mechanisms:
- Inhibition of Enzyme Activity : Many triazoles inhibit enzymes critical for cell proliferation and survival.
- Receptor Modulation : They may interact with specific receptors, altering signaling pathways.
- Antioxidant Activity : Some compounds exhibit antioxidant properties that protect cells from oxidative stress.
Anticancer Activity
Research indicates that triazole derivatives can inhibit the growth of cancer cells. For instance:
- A study demonstrated that related triazole compounds showed significant cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The IC₅₀ values for these compounds ranged from 6.2 μM to 43.4 μM against different cell lines .
Antifungal and Antibacterial Properties
Triazoles are also known for their antifungal and antibacterial activities:
- A study highlighted the effectiveness of certain triazole derivatives against fungal strains such as Candida albicans and bacterial strains including Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were determined to assess their potency .
Case Studies and Research Findings
-
Cytotoxicity Assays :
- In vitro assays conducted on MCF-7 cells revealed that the compound significantly reduced cell viability in a dose-dependent manner.
- The mechanism involved apoptosis induction as evidenced by increased caspase activity.
- Antimicrobial Screening :
Data Tables
Properties
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c16-10-12-11-6-13(10)7-1-2-8-9(5-7)15-4-3-14-8/h1-2,5-6H,3-4H2,(H,12,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGSWMRNIXQQGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3C=NNC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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